6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Overview
Description
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C8H16N2. It is characterized by its octahydro-1H-pyrrolo[3,4-b]pyridine core structure, which is a bicyclic system containing both pyrrolidine and piperidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 6-methyl-1,2,3,4-tetrahydropyridine with hydrogen in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its fully saturated form using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Fully saturated derivatives.
Substitution: N-alkylated or N-acylated products.
Scientific Research Applications
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another bicyclic heterocycle with similar structural features.
1H-Pyrrolo[3,4-b]pyridine: Shares the pyrrolo[3,4-b]pyridine core but lacks the methyl group.
Octahydro-1H-pyrrolo[3,4-b]pyridine: The fully saturated analog without the methyl substitution
Uniqueness
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s steric and electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQOHDWJKTBRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCNC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595790 | |
Record name | 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-20-6 | |
Record name | 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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